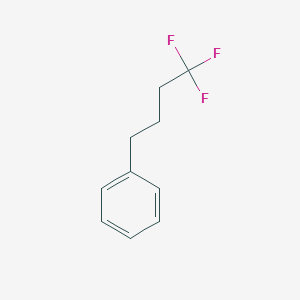

4,4,4-Trifluorobutylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4,4,4-Trifluorobutylbenzene" is a hypothetical compound, not directly referenced in the scientific literature. However, related compounds such as perfluorinated benzene derivatives are well-studied for their unique properties and applications in materials science, pharmaceuticals, and agrochemicals due to their stability, electronic characteristics, and interaction with other molecules.

Synthesis Analysis

The synthesis of perfluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions. For example, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999). Such methodologies could potentially be adapted for the synthesis of "this compound" by altering the nucleophilic component to introduce the butyl chain.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of 1,3,5-trifluorobenzene was determined using femtosecond rotational Raman coherence spectroscopy and ab initio calculations, revealing detailed insights into bond lengths and angles that could be similar in "this compound" due to the influence of fluorine atoms on the benzene ring (Kummli, Frey, & Leutwyler, 2010).

Chemical Reactions and Properties

Fluorinated benzene derivatives exhibit unique chemical reactivity due to the electron-withdrawing nature of fluorine. For example, trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, demonstrating the potential reactivity patterns that could be expected from "this compound" (Wilsdorf, Leichnitz, & Reissig, 2013).

Wissenschaftliche Forschungsanwendungen

Bromination and Synthesis Techniques

The synthesis of aromatic compounds, such as 2,4,5-Trifluorobromobenzene, has shown significant importance, utilizing microreactor technology for efficient and high-yield production. This compound serves as a valuable intermediate for biologically active peptides and fluorescent reagents. Continuous-flow systems and microreactors have been employed to enhance the synthesis process, providing a controlled environment for rapid reactions and high product yields (Deng et al., 2016); (Deng et al., 2017).

Molecular Structure Determination

Research on the molecular structure of fluorinated compounds, such as 1,3,5-trifluorobenzene, utilizes advanced techniques like femtosecond rotational Raman coherence spectroscopy combined with high-level ab initio calculations. This approach allows for precise determination of molecular geometries and bond lengths, offering insights into the effects of fluorination on molecular structure (Kummli et al., 2010).

Material Applications and Luminescent Properties

The development of luminescent materials, such as ternary lanthanide complexes containing 4,4,4-trifluoro-1-phenyl-1,3-butanedione, showcases the potential of fluorinated compounds in creating advanced luminescent materials. These complexes are investigated for their crystal structures and luminescent properties, providing valuable data for the design of materials with specific optical properties (Feng et al., 2008).

Polymer Synthesis and Characterization

In the field of polymer science, the synthesis and characterization of polymers containing perfluorocyclobutyl (PFCB) aromatic ether polymers have been explored. These materials exhibit excellent thermal stability and solubility, alongside high fluorescence quantum yields, making them suitable for a variety of applications (Neilson et al., 2008).

Sensor Applications

Fluorinated compounds are also utilized in the development of sensors, particularly for detecting nitroaromatic compounds like TNT. The synthesis of 1,4-diarylpentiptycenes and their fluorescence quenching in the presence of nitroaromatic vapors demonstrate the potential of fluorinated aromatic compounds in sensitive and selective explosive detection (Zyryanov et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCZSLUBQJLEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380364 |

Source

|

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104315-86-8 |

Source

|

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

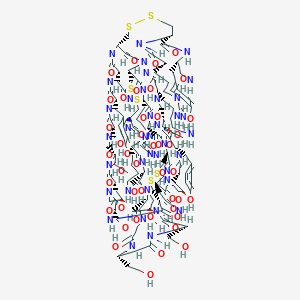

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)